9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one
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Overview
Description
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a chloro substituent at the 9th position and a phenylethenyl group at the 4th position, making it a unique derivative of benzo[h]isoquinolin-1(2H)-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the use of aryne intermediates. The reaction typically involves the generation of arynes in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at elevated temperatures (around 140°C) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with a nitrogen atom in the ring.
Benzo[h]isoquinoline: Lacks the chloro and phenylethenyl substituents.
Phenylethylamine: Contains a phenylethyl group but lacks the isoquinoline structure.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
919290-50-9 |
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Molecular Formula |
C21H14ClNO |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
9-chloro-4-(2-phenylethenyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-8-15-9-11-18-16(7-6-14-4-2-1-3-5-14)13-23-21(24)20(18)19(15)12-17/h1-13H,(H,23,24) |
InChI Key |
FMKPVLFPXQADPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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